4-Aminobenzene-1,2-dithiol
CAS No.:
Cat. No.: VC17248254
Molecular Formula: C6H7NS2
Molecular Weight: 157.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H7NS2 |
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Molecular Weight | 157.3 g/mol |
IUPAC Name | 4-aminobenzene-1,2-dithiol |
Standard InChI | InChI=1S/C6H7NS2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H,7H2 |
Standard InChI Key | DBGDUQSJBUJXBS-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1N)S)S |
Introduction
Molecular Structure and Chemical Identity
Structural Characteristics
4-Aminobenzene-1,2-dithiol belongs to the class of benzene derivatives substituted with multiple functional groups. The IUPAC name, 4-aminobenzene-1,2-dithiol, reflects the positions of the amino (-NH₂) and thiol (-SH) groups at the 4th, 1st, and 2nd positions of the benzene ring, respectively . The compound’s planar aromatic structure is modified by the electron-donating amino group and the electron-withdrawing thiol groups, creating a polarized electronic environment that influences its reactivity.
Table 1: Key Molecular Properties of 4-Aminobenzene-1,2-dithiol
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₇NS₂ | |
Molecular Weight | 157.3 g/mol | |
IUPAC Name | 4-aminobenzene-1,2-dithiol | |
SMILES Notation | C1=CC(=C(C=C1N)S)S | |
InChI Key | DBGDUQSJBUJXBS-UHFFFAOYSA-N |
Spectroscopic and Computational Data
The compound’s InChI string (InChI=1S/C6H7NS2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H,7H2) provides a standardized representation of its connectivity and stereochemistry. Computational models predict a planar geometry with slight distortions due to steric interactions between the thiol groups . Vibrational spectroscopy would likely reveal characteristic S-H and N-H stretching modes, though experimental data remain scarce in public databases.
Synthesis and Reactivity
Synthetic Routes
While no direct synthesis methods for 4-aminobenzene-1,2-dithiol are detailed in the available literature, analogous compounds suggest potential pathways. For instance, the synthesis of 4-amino phenylacetylene involves bromine addition and dehydrohalogenation , which could inspire analogous strategies for introducing thiol groups. A plausible route might involve:
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Nitration and Reduction: Introducing an amino group via nitration of 1,2-dithiolbenzene followed by reduction.
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Thiolation: Sulfur incorporation using reagents like H₂S or thiol-disulfide exchange reactions.
Reactivity Profile
The thiol groups in 4-aminobenzene-1,2-dithiol are highly nucleophilic, enabling participation in:
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Disulfide Bond Formation: Oxidation of -SH groups to form S-S linkages, critical in stabilizing protein structures or polymer networks.
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Metal Coordination: Thiols act as ligands for transition metals, suggesting applications in catalysis or nanomaterials.
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Electrophilic Substitution: The amino group directs electrophiles to the para position, facilitating functionalization at the 3rd and 5th positions of the ring .
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